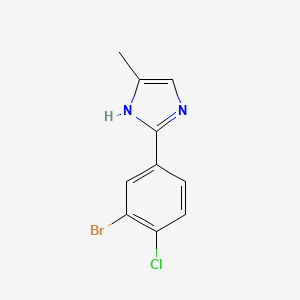
Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate is a chemical compound with the molecular formula C11H13NO5S. It is a member of the oxathiazolidine family, characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate typically involves the alkylation of the corresponding sodium salt with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Applications De Recherche Scientifique
Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
- 4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamide
- Methyl 7-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
Uniqueness
Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate is unique due to its specific structural features, such as the presence of a benzyl group and a dioxooxathiazolidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H13NO5S |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
CKCJEQFMSMZKEV-UHFFFAOYSA-N |
SMILES canonique |
CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)


![2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679214.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)

